2-Chloro-N-[2-(1H-indol-3-YL)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
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Overview
Description
2-Chloro-N-[2-(1H-indol-3-YL)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is a complex organic compound that features an indole moiety, a chloro-substituted benzamide, and an isothiazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(1H-indol-3-YL)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The chloro-substituted benzamide can be prepared by reacting the corresponding chloroaniline with an appropriate acyl chloride . The final step involves the coupling of the indole derivative with the chloro-substituted benzamide under suitable conditions, often using a coupling reagent like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(1H-indol-3-YL)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of a nitro group can yield an amine .
Scientific Research Applications
2-Chloro-N-[2-(1H-indol-3-YL)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(1H-indol-3-YL)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting their activity . The chloro-substituted benzamide group can enhance the compound’s binding affinity and specificity . The isothiazolidinyl group may contribute to the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-Chloro-N-(2-indolyl)acetamide: A simpler analog with similar functional groups.
4-Methyl-2-oxo-2H-1,3-benzothiazine-3-carboxamide: A compound with a similar isothiazolidinyl group.
Uniqueness
2-Chloro-N-[2-(1H-indol-3-YL)ethyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H20ClN3O4S |
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Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C21H20ClN3O4S/c1-13-12-30(28,29)25(21(13)27)15-6-7-17(18(22)10-15)20(26)23-9-8-14-11-24-19-5-3-2-4-16(14)19/h2-7,10-11,13,24H,8-9,12H2,1H3,(H,23,26) |
InChI Key |
NRADKRXECLPVKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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